GW6340

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

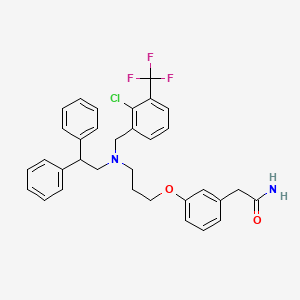

C33H32ClF3N2O2 |

|---|---|

Peso molecular |

581.1 g/mol |

Nombre IUPAC |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetamide |

InChI |

InChI=1S/C33H32ClF3N2O2/c34-32-27(15-8-17-30(32)33(35,36)37)22-39(18-9-19-41-28-16-7-10-24(20-28)21-31(38)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H2,38,40) |

Clave InChI |

ZVWVNNYZOBNFFJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)N)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to GW6340: An Intestinal-Specific LXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW6340 is a potent and selective synthetic agonist of the Liver X Receptors (LXRs), with a notable characteristic of being intestinal-specific. It is the ester form of the well-characterized systemic LXR agonist, GW3965. This tissue-specific action makes this compound an invaluable tool in dissecting the role of intestinal LXR activation in lipid metabolism and reverse cholesterol transport, while avoiding the hepatic steatosis often associated with systemic LXR activation. This guide provides a comprehensive overview of this compound, its mechanism of action, primary research applications, and detailed experimental protocols.

Core Concepts and Mechanism of Action

This compound primarily functions as an agonist for both LXRα and LXRβ, which are nuclear receptors that play a pivotal role in cholesterol homeostasis. Upon activation by ligands such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

In the context of the intestine, this compound's activation of LXRs leads to the upregulation of key genes involved in cholesterol transport and efflux.[1] This includes the ATP-binding cassette (ABC) transporters ABCA1, ABCG5, and ABCG8.[2][3] The increased expression of these transporters enhances the efflux of cholesterol from enterocytes into the intestinal lumen for fecal excretion, a critical step in macrophage reverse cholesterol transport (mRCT).[1][2] A key advantage of this compound is its intestine-specific activity, which allows for the study of intestinal cholesterol metabolism without the confounding effects of hepatic LXR activation, such as increased fatty acid synthesis and triglyceride accumulation in the liver.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound, providing a basis for experimental design and comparison.

| Parameter | Value | Receptor/System | Reference |

| pEC50 | 7 | LXR Transactivation Assay (ABCA1 promoter activity) | N/A |

| In Vivo Efficacy | 52% increase in fecal [³H]-sterol excretion | Wild-type mice in a macrophage reverse cholesterol transport assay | [2][4][5] |

Signaling Pathway and Experimental Workflow Visualization

To visually represent the molecular interactions and experimental procedures involving this compound, the following diagrams have been generated using Graphviz.

This compound Signaling Pathway in Intestinal Enterocytes

Caption: this compound activates LXR/RXR, inducing expression of cholesterol transporters.

Experimental Workflow for In Vivo Macrophage Reverse Cholesterol Transport (mRCT) Assay

References

- 1. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excessive exogenous cholesterol activating intestinal LXRα-ABCA1/G5/G8 signaling pathway can not reverse atherosclerosis in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arya.mui.ac.ir [arya.mui.ac.ir]

The Intestine-Specific LXR Agonist GW6340: A Deep Dive into its Mechanism of Action in Cholesterol Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW6340 is a potent, intestine-specific agonist of the Liver X Receptor (LXR), a key nuclear receptor in the regulation of cholesterol homeostasis. Unlike systemic LXR agonists which can lead to undesirable hepatic steatosis and hypertriglyceridemia, this compound's targeted action in the intestine offers a promising therapeutic avenue for promoting reverse cholesterol transport (RCT) without adverse liver-related side effects. This technical guide elucidates the core mechanism of action of this compound in cholesterol transport, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Intestine-Specific LXR Activation

This compound exerts its effects by binding to and activating LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue-specificity of this compound is its defining characteristic, with its activity largely confined to the small intestine.

This targeted activation leads to the upregulation of key genes involved in cholesterol efflux and transport, primarily the ATP-binding cassette (ABC) transporters ABCA1, ABCG5, and ABCG8, within the intestinal enterocytes. This contrasts with systemic LXR agonists, such as GW3965, which activate these pathways in the liver as well, leading to increased hepatic triglyceride synthesis.[1][2]

The primary consequence of this compound's action is the enhancement of macrophage reverse cholesterol transport (mRCT).[3][4] This is achieved through a dual mechanism:

-

Increased Intestinal HDL Formation: Upregulation of intestinal ABCA1 promotes the efflux of cholesterol from enterocytes to lipid-poor apolipoprotein A-I (ApoA-I), a critical step in the formation of nascent high-density lipoprotein (HDL) particles in the intestine.[1]

-

Enhanced Transintestinal Cholesterol Excretion (TICE): The induction of the ABCG5/ABCG8 heterodimer on the apical surface of enterocytes facilitates the direct excretion of cholesterol from the circulation into the intestinal lumen for elimination in the feces.[1]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay | Reference |

| pEC50 | 7 | LXR Transactivation Assay (ABCA1 promoter) | [2] |

Table 2: In Vivo Efficacy of this compound in Promoting Macrophage Reverse Cholesterol Transport

| Treatment Group | Fecal [³H]-Sterol Excretion (% increase vs. vehicle) | Mouse Model | Reference |

| This compound | 52% | Wild-type C57BL/6 | [2] |

| GW3965 (systemic agonist) | 162% | Wild-type C57BL/6 | [2] |

Table 3: In Vivo Gene Expression Changes in the Small Intestine of Wild-Type Mice Treated with this compound

Note: The following data is an illustrative representation based on the findings of Yasuda et al. (2010)[2]. The original publication should be consulted for the precise graphical data.

| Gene | Fold Change vs. Vehicle (approx.) | Treatment |

| ABCA1 | ~6-8 fold | This compound |

| ABCG5 | ~4-6 fold | This compound |

| ABCG8 | ~4-6 fold | This compound |

Detailed Experimental Protocols

In Vivo Macrophage Reverse Cholesterol Transport (mRCT) Assay

This protocol is adapted from studies evaluating the effect of LXR agonists on mRCT in mice.[2][5]

Materials:

-

J774 macrophage cell line

-

[¹²H]-cholesterol

-

Acetylated low-density lipoprotein (acLDL)

-

Wild-type C57BL/6 mice

-

This compound, GW3965 (or other LXR agonist), and vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 1% Tween-80 in water)

-

Scintillation counter and vials

Procedure:

-

Macrophage Preparation:

-

Culture J774 macrophages in appropriate media.

-

Label cells with [³H]-cholesterol for 24-48 hours.

-

Load the labeled cells with acLDL to induce foam cell formation.

-

Wash the cells extensively to remove excess unincorporated label and acLDL.

-

Resuspend a known number of cells in sterile saline for injection.

-

-

Animal Treatment:

-

Acclimatize wild-type C57BL/6 mice for at least one week.

-

Administer this compound, GW3965, or vehicle daily by oral gavage for 10 consecutive days.

-

-

Macrophage Injection and Sample Collection:

-

On day 10 of treatment, inject the [³H]-cholesterol-labeled macrophages intraperitoneally into the treated mice.

-

Continue daily gavage for the next 48 hours.

-

Collect feces and periodic blood samples over the 48-hour period post-injection.

-

-

Analysis:

-

Homogenize fecal samples and extract lipids.

-

Measure the amount of [³H]-sterol in the fecal lipid extract and in plasma samples using a scintillation counter.

-

Calculate the percentage of the total injected [³H]-cholesterol that is excreted into the feces.

-

LXR Transactivation Assay

This protocol describes a cell-based reporter assay to determine the potency of compounds in activating LXR.[2][6]

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vectors for LXRα and RXRα

-

A luciferase reporter plasmid containing the ABCA1 promoter with LXREs

-

A transfection reagent

-

This compound and other test compounds

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a multi-well format.

-

Co-transfect the cells with the LXRα, RXRα, and ABCA1 promoter-luciferase reporter plasmids. A control plasmid (e.g., β-galactosidase) can be included for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours, replace the media with fresh media containing serial dilutions of this compound or other test compounds.

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

If a control plasmid was used, measure its activity (e.g., β-galactosidase activity).

-

-

Data Analysis:

-

Normalize the luciferase activity to the control plasmid activity.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in gene expression in mouse intestinal tissue.

Materials:

-

Mouse small intestine tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probes for ABCA1, ABCG5, ABCG8, and a housekeeping gene (e.g., β-actin, GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest the small intestine from treated and control mice.

-

Isolate total RNA from the intestinal tissue using a suitable RNA extraction kit, following the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Set up qPCR reactions using a qPCR master mix, the synthesized cDNA, and specific primers and probes for the target genes (ABCA1, ABCG5, ABCG8) and a housekeeping gene.

-

Run the qPCR reactions on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.

-

Conclusion

This compound represents a significant advancement in the development of LXR agonists for the management of dyslipidemia and atherosclerosis. Its intestine-specific mechanism of action allows for the beneficial effects of LXR activation on reverse cholesterol transport while avoiding the detrimental hepatic side effects associated with systemic LXR agonism. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation, tissue-selective LXR modulators.

References

- 1. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice [pubmed.ncbi.nlm.nih.gov]

- 5. Macrophage Reverse Cholesterol Transport in Mice Expressing ApoA-I Milano - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intestinal-Specific LXR Agonist GW6340: A Targeted Approach to Cholesterol Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic activation of Liver X Receptors (LXRs) has shown promise in promoting reverse cholesterol transport, a key process in preventing atherosclerosis. However, this approach is hampered by adverse effects, notably hepatic steatosis (fatty liver) and hypertriglyceridemia, due to the activation of lipogenic genes in the liver. GW6340, an intestinal-specific LXR agonist, represents a targeted strategy to harness the beneficial effects of LXR activation on cholesterol metabolism while mitigating these undesirable hepatic side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on gene expression and cholesterol transport, detailed experimental protocols, and relevant signaling pathways.

Introduction: The Role of Liver X Receptors in Cholesterol Homeostasis

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as key regulators of cholesterol, fatty acid, and glucose metabolism.[1] When activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol efflux, transport, and excretion.

Systemic LXR agonists, such as GW3965, have demonstrated efficacy in promoting macrophage reverse cholesterol transport (mRCT), the process by which excess cholesterol from peripheral tissues, including macrophages in atherosclerotic plaques, is transported to the liver for excretion in feces.[1][2] However, their clinical development has been hindered by the simultaneous activation of LXRα in the liver, which upregulates the expression of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to increased triglyceride synthesis and hepatic steatosis.[3]

This compound: An Intestinal-Specific LXR Agonist

This compound is a prodrug of the potent systemic LXR agonist GW3965. Its chemical modification results in poor absorption from the gastrointestinal tract, thereby confining its LXR agonist activity primarily to the intestine. This tissue-specific action allows for the targeted activation of intestinal LXR pathways, promoting cholesterol excretion without significantly impacting hepatic lipid metabolism.

Mechanism of Action

In the intestinal epithelial cells, this compound activates LXR, leading to the increased expression of several key genes involved in cholesterol transport:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter facilitates the efflux of cholesterol from enterocytes to apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.

-

ATP-binding cassette transporters G5 and G8 (ABCG5/ABCG8): This heterodimeric transporter is located on the apical membrane of enterocytes and hepatocytes and plays a crucial role in pumping cholesterol and plant sterols from the cells into the intestinal lumen and bile, respectively, for excretion.[4][5][6]

By upregulating these transporters, this compound enhances the excretion of cholesterol from the body through two primary routes: increased formation of HDL and direct secretion of cholesterol into the feces.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in mice.

Table 1: Effect of this compound on Macrophage Reverse Cholesterol Transport (mRCT) in Mice

| Treatment Group | Dose | Fecal [3H]-Sterol Excretion (% increase vs. Vehicle) | Reference |

| Vehicle | - | - | [1] |

| This compound | 30 mg/kg/day | 52% | [1][7] |

| GW3965 (Systemic Agonist) | 30 mg/kg/day | 162% | [1][7] |

Table 2: Effect of this compound on Intestinal LXR Target Gene Expression in Mice

| Gene | Treatment Group | Dose | Fold Change in mRNA Expression (vs. Vehicle) | Reference |

| ABCA1 | This compound | 30 mg/kg/day | Significant Upregulation | [2] |

| GW3965 | 30 mg/kg/day | Significant Upregulation | [2] | |

| ABCG5 | This compound | 30 mg/kg/day | Significant Upregulation | [2] |

| GW3965 | 30 mg/kg/day | Significant Upregulation | [2] | |

| ABCG8 | This compound | 30 mg/kg/day | Significant Upregulation | [2] |

| GW3965 | 30 mg/kg/day | Significant Upregulation | [2] |

Note: While the reference indicates significant upregulation, specific fold-change values for this compound were not provided in the primary source.

Table 3: Comparative Effects of this compound and GW3965 on Plasma Lipid Profiles in Mice

| Parameter | This compound Effect | GW3965 Effect | Reference |

| Plasma Triglycerides | No significant change | Significant increase | [8] |

| Hepatic Triglycerides | No significant change | Significant increase | [8] |

| Plasma HDL Cholesterol | Modest increase | Significant increase | [8][9] |

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway in the Intestine

The following diagram illustrates the mechanism of action of this compound in an intestinal enterocyte.

Caption: Intestinal LXR signaling activated by this compound.

Experimental Workflow: Macrophage Reverse Cholesterol Transport (mRCT) Assay

The following diagram outlines the key steps in a typical in vivo mRCT assay used to evaluate the efficacy of compounds like this compound.

Caption: Workflow for in vivo macrophage reverse cholesterol transport assay.

Experimental Protocols

In Vivo Macrophage Reverse Cholesterol Transport (mRCT) Assay

This protocol is adapted from methodologies described in the literature for assessing mRCT in mice.[2]

1. Preparation of [3H]-Cholesterol-Labeled Macrophages: a. Culture a suitable macrophage cell line (e.g., J774) in appropriate media. b. Label the macrophages by incubating them with [3H]-cholesterol and an acetylated low-density lipoprotein (acLDL) complex for 24-48 hours. This promotes cholesterol loading and incorporation of the radiolabel. c. Wash the cells extensively with phosphate-buffered saline (PBS) to remove unincorporated [3H]-cholesterol. d. Resuspend the labeled macrophages in sterile PBS for injection.

2. Animal Dosing: a. House wild-type mice (e.g., C57BL/6) in individual metabolic cages to allow for accurate feces collection. b. Administer this compound (e.g., 30 mg/kg), a positive control (e.g., GW3965), or vehicle to the mice daily via oral gavage for a predetermined period (e.g., 10 days) prior to the mRCT assay.[2] c. Continue daily dosing throughout the 48-hour collection period.

3. mRCT Assay Procedure: a. On the day of the assay, inject a known amount of [3H]-cholesterol-labeled macrophages into the peritoneal cavity of each mouse. b. Collect feces from each mouse over a 48-hour period. c. At the end of the 48-hour period, collect blood via cardiac puncture and euthanize the mice. d. Harvest the liver.

4. Sample Analysis: a. Homogenize the collected feces and extract lipids. b. Extract lipids from plasma and liver samples. c. Quantify the amount of [3H]-sterol in the lipid extracts from feces, plasma, and liver using liquid scintillation counting. d. Calculate the percentage of injected [3H]-cholesterol that is excreted into the feces.

Quantitative Real-Time PCR (qPCR) for Intestinal Gene Expression

This protocol provides a general framework for analyzing the expression of LXR target genes in the mouse intestine.

1. Tissue Collection and RNA Extraction: a. Euthanize mice and excise the small intestine. b. Scrape the intestinal mucosa and immediately stabilize the tissue in an RNA-protective reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen. c. Extract total RNA from the intestinal mucosa using a commercial RNA extraction kit according to the manufacturer's instructions. d. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. qPCR Reaction: a. Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., Abca1, Abcg5, Abcg8) and a housekeeping gene (e.g., Gapdh or Actb), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe). b. Perform the qPCR reaction in a real-time PCR cycler.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the vehicle-treated control group using the ΔΔCt method.

Safety, Toxicology, and Clinical Status

There is limited publicly available information specifically on the safety and toxicology of this compound. As a compound primarily investigated in a preclinical setting, comprehensive safety data that would be required for clinical development has not been widely published.

To date, there is no evidence of this compound having entered clinical trials.[10] The development of several systemic LXR agonists has been halted in early-phase clinical trials due to adverse effects in humans, including central nervous system and psychiatric events, and elevations in plasma and hepatic triglycerides, which were not always predicted by preclinical models.[10] The intestinal-specific design of this compound aims to circumvent the hepatic steatosis issue, but a thorough safety evaluation would be necessary to assess any other potential on-target or off-target effects before it could be considered for human studies.

Conclusion

This compound represents a promising, targeted approach to LXR agonism for the potential treatment of dyslipidemia and atherosclerosis. By restricting its activity to the intestine, this compound effectively promotes fecal cholesterol excretion without inducing the detrimental hepatic lipogenesis associated with systemic LXR agonists. The preclinical data strongly support its intended mechanism of action and favorable metabolic profile compared to non-tissue-specific LXR activators. However, the lack of dose-response data, a comprehensive safety and toxicology profile, and the absence of clinical trials indicate that further research is required to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this targeted strategy for managing cholesterol metabolism.

References

- 1. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABCG5/ABCG8-independent mechanisms fail to maintain sterol balance in mice fed a high-cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative roles of ABCG5/ABCG8 in liver and intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-EPMC3137455 - Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo. - OmicsDI [omicsdi.org]

- 8. Insights From Liver‐Humanized Mice on Cholesterol Lipoprotein Metabolism and LXR‐Agonist Pharmacodynamics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GW6340: An Intestine-Specific LXR Agonist for Cholesterol Regulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GW6340 is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in the transcriptional control of lipid metabolism. Developed as an intestine-specific therapeutic agent, this compound has demonstrated promise in promoting reverse cholesterol transport without inducing the undesirable hepatic steatosis commonly associated with systemic LXR activation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound stemmed from the therapeutic potential of activating LXR to combat atherosclerosis. Systemic LXR agonists, such as GW3965, effectively stimulate macrophage reverse cholesterol transport (mRCT), a process that removes excess cholesterol from peripheral tissues for excretion. However, their clinical utility has been hampered by the simultaneous activation of LXR in the liver, leading to increased triglyceride synthesis and hepatic steatosis.

To circumvent this limitation, the research focus shifted towards developing tissue-specific LXR agonists. This compound was designed as an ester form of GW3965, with the hypothesis that this modification would lead to its preferential activation in the intestine. This targeted approach aimed to harness the beneficial effects of LXR activation on intestinal cholesterol absorption and HDL metabolism while avoiding detrimental hepatic side effects.

Physicochemical Properties and In Vitro Potency

This compound is a close analog of the systemic LXR agonist GW3965. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | Not publicly disclosed |

| Molecular Formula | C33H32ClF3N |

| Molecular Weight | 581.07 g/mol |

| In Vitro Potency (pEC50) | 7.0 (in an LXR transactivation assay measuring ABCA1 promoter activity)[1] |

Mechanism of Action: Intestine-Specific LXR Activation

This compound functions as a selective agonist for both LXRα and LXRβ. Its intestine-specific action is attributed to its chemical structure as an ester prodrug of GW3965.[1] Upon oral administration, this compound is preferentially absorbed and hydrolyzed to its active form within the intestinal wall, leading to localized LXR activation. This targeted activation upregulates the expression of key genes involved in cholesterol transport.

The signaling pathway initiated by this compound in intestinal enterocytes is depicted below:

Caption: LXR signaling pathway activated by this compound in intestinal enterocytes.

Preclinical Efficacy: In Vivo Studies in Mice

The efficacy of this compound was evaluated in wild-type mice, with the systemic LXR agonist GW3965 serving as a comparator. The key findings from these studies are summarized in the tables below.

Effect on Macrophage Reverse Cholesterol Transport (mRCT)

| Treatment Group (30 mg/kg/day, oral gavage) | Fecal 3H-Sterol Excretion (% increase vs. Vehicle) |

| Vehicle | - |

| This compound | 52% [1][2][3] |

| GW3965 | 162%[2][3] |

Tissue-Specific Gene Expression

| Gene | Tissue | Fold Change vs. Vehicle (this compound) | Fold Change vs. Vehicle (GW3965) |

| ABCA1 | Intestine | ~4-fold[1] | ~5-fold[1] |

| ABCG5 | Intestine | ~3-fold[1] | ~4-fold[1] |

| ABCG8 | Intestine | ~3-fold[1] | ~4-fold[1] |

| ABCA1 | Liver | No significant change[1] | ~3-fold[1] |

| ABCG5 | Liver | No significant change[1] | ~2-fold[1] |

| ABCG8 | Liver | No significant change[1] | ~2-fold[1] |

Effect on Hepatic Triglycerides and Plasma HDL

| Parameter | This compound Treatment | GW3965 Treatment |

| Hepatic Triglyceride Content | No significant change[1][2] | Significantly increased[1][2] |

| Plasma HDL-Cholesterol | Trended higher (not significant)[1] | Significantly increased[1] |

These results demonstrate that this compound effectively stimulates the intestinal LXR pathway, leading to a significant increase in fecal cholesterol excretion.[1][2][3] Crucially, this is achieved without activating hepatic LXR target genes or causing an increase in liver triglycerides, highlighting its intestine-specific mechanism of action.[1][2]

Key Experimental Protocols

In Vivo Macrophage Reverse Cholesterol Transport (mRCT) Assay

This protocol outlines the key steps for assessing the in vivo efficacy of this compound in promoting mRCT in mice, based on the methodology described by Yasuda et al. (2010).

Caption: Experimental workflow for the in vivo macrophage reverse cholesterol transport (mRCT) assay.

Detailed Methodology:

-

Macrophage Preparation:

-

J774 macrophages are cultured in a suitable medium.

-

Cells are labeled with [3H]-cholesterol for 24 hours.

-

To upregulate cholesterol efflux pathways, macrophages are stimulated with a cAMP analog.

-

-

Animal Dosing:

-

Wild-type C57BL/6 mice are administered this compound (30 mg/kg body weight) or vehicle control daily by oral gavage for 10 days.

-

-

Macrophage Injection and Sample Collection:

-

On day 10, the [3H]-cholesterol-labeled macrophages are injected intraperitoneally into the mice.

-

Feces are collected for 48 hours post-injection.

-

Blood samples are collected at specified time points to measure plasma [3H]-cholesterol levels.

-

-

Analysis:

-

Fecal samples are dried, weighed, and homogenized. Lipids are extracted, and the [3H]-sterol content is determined by liquid scintillation counting.

-

Plasma [3H]-cholesterol is also quantified by scintillation counting.

-

The amount of macrophage-derived cholesterol excreted into the feces is expressed as a percentage of the total injected [3H]-cholesterol.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the measurement of LXR target gene expression in intestinal and liver tissues.

Caption: Workflow for quantitative real-time PCR (qPCR) analysis of gene expression.

Detailed Methodology:

-

Tissue Collection and RNA Isolation:

-

Following treatment with this compound or vehicle, mice are euthanized, and intestinal and liver tissues are harvested.

-

Total RNA is extracted from the tissues using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

-

-

Real-Time PCR:

-

Quantitative PCR is performed using a real-time PCR system and a DNA-binding fluorescent dye (e.g., SYBR Green).

-

Specific primers for the target genes (ABCA1, ABCG5, ABCG8) and a housekeeping gene (e.g., β-actin) for normalization are used.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated group is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of LXR agonists by demonstrating the feasibility of tissue-specific targeting to mitigate adverse effects. Its ability to promote reverse cholesterol transport through intestinal LXR activation without inducing hepatic steatosis in preclinical models highlights its potential as a therapeutic agent for dyslipidemia and atherosclerosis.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound. Dose-response studies and long-term efficacy and safety assessments in various animal models of atherosclerosis would provide a more comprehensive understanding of its therapeutic window. Ultimately, the successful translation of intestine-specific LXR agonists like this compound to the clinic could offer a novel and safer therapeutic strategy for managing cardiovascular disease.

References

The Intestine-Specific LXR Agonist GW6340: A Technical Guide to its Impact on Macrophage Reverse Cholesterol Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues, and its impairment is a key factor in the development of atherosclerosis. Macrophage reverse cholesterol transport (mRCT) represents the initial and rate-limiting step of this pathway, involving the efflux of cholesterol from macrophages within the arterial wall. Liver X Receptors (LXRs), particularly LXRα and LXRβ, are nuclear receptors that function as master regulators of cholesterol homeostasis. Activation of LXRs by agonist compounds has been shown to potently induce the expression of genes involved in cholesterol efflux, thereby promoting mRCT. However, systemic LXR activation also leads to undesirable side effects, most notably hepatic steatosis and hypertriglyceridemia, due to the induction of lipogenic genes in the liver.

This technical guide focuses on GW6340, an intestine-specific LXR agonist, and its impact on mRCT. By selectively activating LXRs in the intestine, this compound offers a promising therapeutic strategy to enhance mRCT and potentially mitigate atherosclerosis without the adverse hepatic effects associated with systemic LXR agonists. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.

The Role of LXR in Macrophage Reverse Cholesterol Transport

The process of mRCT is initiated by the efflux of free cholesterol and phospholipids from macrophages to extracellular acceptors, primarily apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL). This efflux is mediated by ATP-binding cassette (ABC) transporters, principally ABCA1 and ABCG1.

LXRs, upon activation by oxysterols (oxidized derivatives of cholesterol) or synthetic agonists, form a heterodimer with the retinoid X receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, upregulating their transcription. Key LXR target genes involved in mRCT include:

-

ABCA1 (ATP-binding cassette transporter A1): Facilitates the efflux of cholesterol and phospholipids to lipid-poor apoA-I, a crucial step in the formation of nascent HDL particles.

-

ABCG1 (ATP-binding cassette transporter G1): Promotes the efflux of cholesterol to mature HDL particles.

-

Apolipoprotein E (ApoE): A component of lipoproteins that mediates their clearance by the liver.

Systemic activation of LXRs in macrophages, liver, and intestine enhances the overall RCT pathway. In macrophages, it directly stimulates cholesterol efflux. In the liver, it promotes the excretion of cholesterol into bile. In the intestine, it upregulates transporters like ABCG5 and ABCG8, which limit cholesterol absorption and promote its excretion.

This compound: An Intestine-Specific LXR Agonist

This compound is a synthetic LXR agonist designed for intestine-specific activity. It is an ester form of the potent systemic LXR agonist GW3965. This chemical modification restricts its primary site of action to the gastrointestinal tract, thereby minimizing systemic exposure and the associated hepatic side effects.

The primary mechanism by which intestinal LXR activation by this compound promotes mRCT is through the upregulation of intestinal ABCA1, ABCG5, and ABCG8 expression.[1] This leads to:

-

Increased HDL formation: Enhanced intestinal ABCA1 activity contributes to the generation of nascent HDL particles in the circulation.

-

Reduced cholesterol absorption: Upregulation of ABCG5 and ABCG8 in enterocytes limits the uptake of dietary and biliary cholesterol.

-

Increased trans-intestinal cholesterol excretion (TICE): A pathway for the direct excretion of cholesterol from the blood into the intestinal lumen for fecal elimination.

This targeted action allows this compound to positively influence systemic cholesterol metabolism and promote the removal of cholesterol from peripheral macrophages without inducing the expression of lipogenic genes in the liver.

Quantitative Impact of this compound on mRCT

Studies have demonstrated the efficacy of this compound in promoting mRCT in vivo. The following tables summarize the key quantitative findings from preclinical studies, comparing the effects of the intestine-specific agonist this compound with the systemic agonist GW3965.

Table 1: Effect of LXR Agonists on in Vivo Macrophage-to-Feces Reverse Cholesterol Transport

| Treatment Group | Increase in Fecal [³H]-Sterol Excretion vs. Vehicle (%) | Statistical Significance | Reference |

| This compound (Intestine-Specific) | 52% | p < 0.05 | [2] |

| GW3965 (Systemic) | 162% | p < 0.01 | [2] |

Table 2: Tissue-Specific Effects of LXR Agonists on Gene Expression and Liver Triglycerides

| Parameter | Vehicle | This compound | GW3965 | Reference |

| Intestinal LXR Target Gene Expression (e.g., ABCA1, ABCG5/8) | Baseline | Significantly Increased | Significantly Increased | [2] |

| Hepatic LXR Target Gene Expression (e.g., ABCA1, SREBP-1c) | Baseline | No Significant Change | Significantly Increased | [2] |

| Hepatic Triglyceride Content | Baseline | No Significant Change | Significantly Increased | [2] |

Note: Specific fold-change values for gene expression with this compound are not consistently reported in the primary literature. The data indicates a significant upregulation in the intestine without providing precise quantification in all studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the impact of this compound on mRCT.

In Vivo Macrophage Reverse Cholesterol Transport Assay

This assay measures the movement of cholesterol from macrophages to the feces in a living animal model, providing a comprehensive assessment of the entire RCT pathway.

Materials:

-

J774 murine macrophage cell line

-

[³H]-cholesterol

-

Acetylated low-density lipoprotein (acLDL)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (this compound, GW3965) and vehicle

-

C57BL/6 mice

-

Metabolic cages for fecal collection

-

Scintillation counter and vials

Procedure:

-

Macrophage Cholesterol Loading:

-

Culture J774 macrophages in standard growth medium.

-

Label cells by incubating with [³H]-cholesterol (e.g., 5 µCi/mL) and acLDL (e.g., 50 µg/mL) for 24-48 hours. This promotes cholesterol uptake and esterification, creating "foam cells."

-

Wash the cells three times with PBS to remove unincorporated [³H]-cholesterol and acLDL.

-

Harvest the cells by gentle scraping and resuspend in sterile PBS.

-

-

Animal Dosing and Macrophage Injection:

-

Acclimatize C57BL/6 mice to their environment.

-

Treat mice with this compound, GW3965, or vehicle via oral gavage for a specified period (e.g., 7-10 days) prior to macrophage injection.

-

On the day of the experiment, inject a known amount of [³H]-cholesterol-labeled J774 macrophages (e.g., 2 x 10⁶ cells) intraperitoneally into each mouse.

-

-

Sample Collection:

-

House the mice individually in metabolic cages.

-

Collect feces over a 48-hour period.

-

At the 48-hour time point, anesthetize the mice and collect blood via cardiac puncture.

-

Euthanize the mice and harvest the liver.

-

-

Sample Analysis:

-

Homogenize the collected feces and liver tissue.

-

Extract lipids from feces, plasma, and liver samples.

-

Quantify the amount of [³H]-radioactivity in each sample using a scintillation counter.

-

The primary endpoint is the percentage of injected [³H]-cholesterol that is recovered in the feces.

-

In Vitro Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to specific acceptors, providing a direct measure of the first step in mRCT.

Materials:

-

Murine macrophage cell line (e.g., J774 or bone marrow-derived macrophages)

-

[³H]-cholesterol

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., DMEM with 0.2% BSA)

-

Cholesterol acceptors (e.g., apoA-I, HDL)

-

Test compounds (LXR agonists) and vehicle

-

Scintillation counter and vials

Procedure:

-

Cell Plating and Labeling:

-

Plate macrophages in a multi-well plate (e.g., 24-well) and allow them to adhere.

-

Label the cells by incubating with [³H]-cholesterol in culture medium for 24 hours.

-

-

Equilibration and Treatment:

-

Wash the cells with PBS.

-

Incubate the cells in serum-free medium containing the test compound (e.g., LXR agonist) or vehicle for 18-24 hours. This allows for the equilibration of the [³H]-cholesterol within the cell and for the compound to exert its effect on gene expression (e.g., upregulate ABCA1).

-

-

Cholesterol Efflux:

-

Wash the cells with PBS.

-

Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL apoA-I or 50 µg/mL HDL) to the cells.

-

Incubate for a defined period (e.g., 4-6 hours).

-

-

Quantification:

-

Collect the medium from each well.

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 N NaOH).

-

Measure the [³H]-radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in medium) / (dpm in medium + dpm in cell lysate) x 100%.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.

LXR Signaling Pathway in Cholesterol Homeostasis

Caption: LXR activation in macrophages upregulates ABCA1 and ABCG1, promoting cholesterol efflux.

Tissue-Specific Action of this compound

Caption: this compound selectively activates LXR in the intestine, promoting mRCT without hepatic effects.

In Vivo Macrophage RCT Experimental Workflow

Caption: Workflow for the in vivo macrophage reverse cholesterol transport (mRCT) assay.

Conclusion and Future Directions

The intestine-specific LXR agonist this compound represents a significant advancement in the development of therapies targeting dyslipidemia and atherosclerosis. By uncoupling the beneficial effects of LXR activation on reverse cholesterol transport from the detrimental effects on hepatic lipogenesis, this compound and similar tissue-selective modulators hold considerable promise. The data presented in this guide underscore the potential of this approach, demonstrating a significant enhancement of macrophage reverse cholesterol transport in preclinical models.

Future research should focus on further elucidating the quantitative contribution of intestinal LXR activation to overall RCT, exploring the long-term efficacy and safety of intestine-specific LXR agonists in more advanced models of atherosclerosis, and ultimately, translating these findings into clinical applications for the prevention and treatment of cardiovascular disease. The experimental protocols and mechanistic understanding detailed herein provide a solid foundation for these ongoing and future investigations.

References

In-depth Technical Guide: Preliminary Investigation of GW6340 in Metabolic Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into GW6340, a notable intestine-specific Liver X Receptor (LXR) agonist, and its effects in preclinical models of metabolic diseases. This document synthesizes key findings on its mechanism of action, detailed experimental protocols, and quantitative data from pivotal studies, offering a valuable resource for researchers in the field of metabolic disease and drug discovery.

Core Concept: Intestine-Specific LXR Activation with this compound

Liver X Receptors (LXRs) are critical nuclear receptors that regulate cholesterol homeostasis and lipid metabolism. While systemic activation of LXRs has shown promise in promoting reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues, it is often associated with undesirable side effects such as hepatic steatosis (fatty liver) due to the induction of lipogenesis in the liver.

This compound emerges as a strategic therapeutic agent designed to circumvent this limitation. It acts as an LXR agonist with a remarkable tissue-specific activity profile, primarily targeting the intestines. This selectivity allows for the beneficial effects of LXR activation in enhancing cholesterol excretion without significantly impacting hepatic lipid metabolism.

Mechanism of Action: Promoting Reverse Cholesterol Transport

The primary mechanism by which this compound exerts its therapeutic potential is through the promotion of macrophage reverse cholesterol transport (mRCT). By activating LXRs specifically in the intestinal cells, this compound upregulates the expression of key LXR target genes involved in cholesterol efflux.

Key molecular players in this pathway include:

-

ATP-binding cassette transporter A1 (ABCA1): Facilitates the efflux of cholesterol from enterocytes to lipid-poor apolipoprotein A-I, a crucial step in the formation of high-density lipoprotein (HDL).

-

ATP-binding cassette transporters G5 and G8 (ABCG5/ABCG8): Form a heterodimer that actively pumps sterols from the enterocytes into the intestinal lumen for fecal excretion.

By inducing the expression of these transporters in the intestine, this compound enhances the excretion of cholesterol from the body, thereby contributing to the overall process of reverse cholesterol transport.

Figure 1: Signaling pathway of this compound in intestinal enterocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Macrophage Reverse Cholesterol Transport (mRCT)

| Treatment Group | Dosage | Duration | Change in Fecal ³H-Sterol Excretion vs. Vehicle | Reference |

| This compound | 30 mg/kg/day | 10 days | 52% increase | [1][2] |

| GW3965 (Systemic LXR Agonist) | 30 mg/kg/day | 10 days | 162% increase | [1][2] |

Table 2: Effect of this compound on Plasma Lipid Profile and Hepatic Triglycerides

| Treatment Group | Dosage | Duration | Plasma HDL-C | Hepatic Triglyceride Content | Reference |

| This compound | 30 mg/kg/day | 10 days | Trend towards increase (not statistically significant) | No significant change | [3][4] |

| GW3965 (Systemic LXR Agonist) | 30 mg/kg/day | 10 days | Statistically significant increase | Statistically significant increase | [3][4] |

Table 3: Gene Expression Changes in Intestine of this compound-Treated Mice

| Gene | Fold Change vs. Vehicle |

| ABCA1 | Significantly Upregulated |

| ABCG5 | Significantly Upregulated |

| ABCG8 | Significantly Upregulated |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound.

In Vivo Animal Studies

Experimental Workflow:

Figure 2: Experimental workflow for in vivo studies of this compound.

-

Animal Model: Wild-type C57BL/6 mice are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the facility conditions for at least one week prior to the experiment.

-

Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

-

Drug Formulation and Administration:

-

This compound Formulation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). For oral gavage, this stock is then diluted in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) K100 and 1% Tween 80 in phosphate buffer. Another described formulation involves mixing the DMSO stock with PEG300, Tween-80, and saline.

-

Dosing: this compound is administered once daily via oral gavage at a dose of 30 mg/kg body weight for a period of 10 days. A vehicle control group receives the formulation without the active compound.

-

Macrophage Reverse Cholesterol Transport (mRCT) Assay

-

Macrophage Preparation: J774 macrophages are labeled with [³H]-cholesterol.

-

Injection: Following the 10-day dosing period with this compound, the [³H]-cholesterol-labeled macrophages are injected intraperitoneally into the mice.

-

Fecal Collection: Feces are collected over a 48-hour period to measure the excretion of [³H]-sterol.

-

Analysis: The amount of radioactivity in the feces is quantified using scintillation counting to determine the rate of macrophage-to-feces RCT.

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Tissue Harvesting: At the end of the treatment period, mice are euthanized, and intestinal and liver tissues are collected.

-

RNA Extraction: Total RNA is isolated from the tissues using a standard protocol, such as the TRIzol reagent method. The tissue is homogenized in TRIzol, followed by chloroform extraction and isopropanol precipitation of the RNA.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Method: TaqMan assay systems are a validated method for this analysis. Alternatively, a SYBR Green-based qPCR can be performed.

-

Primers: Commercially available and validated primer pairs for mouse Abca1, Abcg5, Abcg8, and a housekeeping gene (e.g., Actb for β-actin) are used.

-

Thermal Cycling Conditions (Example for SYBR Green):

-

Initial Denaturation: 95°C for 10 minutes

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the expression of the target genes normalized to the housekeeping gene.

-

Conclusion and Future Directions

The preliminary investigations of this compound in metabolic disease models have demonstrated its potential as an intestine-specific LXR agonist. By selectively upregulating key cholesterol transporters in the gut, this compound effectively promotes reverse cholesterol transport without inducing the adverse hepatic lipogenic effects associated with systemic LXR activation. These findings position this compound as a promising candidate for further development in the therapeutic landscape of dyslipidemia and related metabolic disorders.

Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of atherosclerosis and metabolic syndrome. Furthermore, exploring the full spectrum of its effects on other metabolic parameters and potential off-target effects will be crucial for its translation to clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon these promising initial findings.

References

- 1. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. origene.com [origene.com]

- 7. origene.com [origene.com]

An In-depth Technical Guide to the Intestine-Selective Targeting of Liver X Receptors by GW6340

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental validation of GW6340, an intestine-selective Liver X Receptor (LXR) agonist. By focusing its activity on the intestines, this compound offers a promising therapeutic strategy to harness the beneficial effects of LXR activation on cholesterol metabolism while avoiding the detrimental hepatic steatosis associated with systemic LXR agonists.

The Core of Selectivity: A Prodrug Approach

This compound is a synthetic LXR agonist that is structurally an ester form of the potent systemic LXR agonist, GW3965.[1] This chemical modification is the cornerstone of its intestine-specific activity, functioning as a prodrug that is activated locally in the gastrointestinal tract.

The proposed mechanism for this compound's selective action is centered on its enzymatic conversion to the active compound, GW3965, by esterases that are abundant in the intestinal wall. Following oral administration, this compound is readily hydrolyzed in the intestine, releasing the active LXR agonist GW3965. The newly formed GW3965 then exerts its effects on the intestinal LXR signaling pathway. Crucially, the systemic absorption of the active GW3965 from the intestine is limited, thus minimizing its exposure to the liver and other peripheral tissues. This targeted activation ensures that the therapeutic benefits of LXR agonism are primarily realized in the intestine, mitigating the risk of adverse effects such as hepatic lipogenesis.

Quantitative Analysis of this compound's Intestinal Selectivity

The intestine-selective action of this compound has been demonstrated in vivo through comparative studies with the systemic LXR agonist GW3965. These studies highlight the differential effects of the two compounds on LXR target gene expression in the intestine and the liver, as well as their impact on reverse cholesterol transport (RCT).

Table 1: Comparative Effects of this compound and GW3965 on LXR Target Gene Expression in Mice

| Gene | Tissue | Treatment | Fold Change vs. Vehicle | Reference |

| ABCA1 | Small Intestine | This compound | Significantly Upregulated | [1] |

| GW3965 | Significantly Upregulated | [1] | ||

| Liver | This compound | No Significant Change | [1] | |

| GW3965 | Significantly Upregulated | [1] | ||

| ABCG5 | Small Intestine | This compound | Significantly Upregulated | [1] |

| GW3965 | Significantly Upregulated | [1] | ||

| Liver | This compound | No Significant Change | [1] | |

| GW3965 | Significantly Upregulated | [1] | ||

| ABCG8 | Small Intestine | This compound | Significantly Upregulated | [1] |

| GW3965 | Significantly Upregulated | [1] | ||

| Liver | This compound | No Significant Change | [1] | |

| GW3965 | Significantly Upregulated | [1] | ||

| SREBP-1c | Liver | GW3965 | ~2.4-fold increase | [2] |

Table 2: Functional Consequences of Intestinal LXR Activation by this compound

| Parameter | Treatment | Effect | Reference |

| Fecal [3H]-Sterol Excretion | This compound | 52% increase vs. vehicle | [3] |

| GW3965 | 162% increase vs. vehicle | [3] | |

| Hepatic Triglyceride Content | This compound | No significant change | [1] |

| GW3965 | Significantly increased | [1] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the intestine-selective LXR agonism of this compound.

In Vivo Mouse Model for Assessing Intestinal LXR Agonist Activity

Objective: To evaluate the tissue-specific effects of an orally administered LXR agonist on gene expression in the intestine and liver.

Materials:

-

Wild-type C57BL/6 mice

-

This compound and GW3965 (or other test compounds)

-

Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in sterile water)

-

Oral gavage needles (20-22 gauge, straight or curved with a ball tip)

-

Dissection tools

-

RNAlater or liquid nitrogen for tissue preservation

-

Reagents and equipment for RNA extraction and qPCR

Procedure:

-

Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week before the experiment.

-

Dosing Preparation: Prepare a homogenous suspension of this compound and GW3965 in the vehicle at the desired concentration (e.g., 10-50 mg/kg body weight).

-

Oral Gavage Administration:

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.

-

Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the prepared compound suspension (typically 100-200 µL).

-

Administer the vehicle to the control group using the same procedure.

-

Dose the animals once daily for a predetermined period (e.g., 7-14 days).

-

-

Tissue Harvesting:

-

At the end of the treatment period, euthanize the mice using a CO2 chamber followed by cervical dislocation.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Excise a section of the small intestine (e.g., duodenum or jejunum) and a lobe of the liver.

-

For the intestine, gently flush the lumen with cold phosphate-buffered saline (PBS) to remove contents.

-

Immediately place the tissue samples in RNAlater or snap-freeze them in liquid nitrogen.

-

Store the samples at -80°C until RNA extraction.

-

Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression

Objective: To quantify the mRNA levels of LXR target genes in intestinal and liver tissues.

Materials:

-

Tissue samples (intestine and liver)

-

RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for target genes (e.g., ABCA1, ABCG5, ABCG8, SREBP-1c) and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize the frozen tissue samples in lysis buffer using a bead mill or rotor-stator homogenizer.

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.

-

Set up the reactions in triplicate in a 96-well qPCR plate.

-

-

qPCR Cycling Conditions:

-

Perform the qPCR using a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 3 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 10 seconds)

-

Annealing (e.g., 60°C for 30 seconds)

-

Extension (e.g., 72°C for 30 seconds)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

LXR Luciferase Reporter Assay in Intestinal and Liver Cell Lines

Objective: To assess the in vitro activity of LXR agonists in cell lines representing the intestine (e.g., Caco-2) and the liver (e.g., HepG2).

Materials:

-

Caco-2 and HepG2 cells

-

Cell culture medium (e.g., DMEM for HepG2, EMEM for Caco-2) supplemented with fetal bovine serum (FBS) and antibiotics

-

LXR-responsive luciferase reporter plasmid (containing LXR response elements driving luciferase expression)

-

Transfection reagent (e.g., Lipofectamine 3000, Invitrogen)

-

This compound, GW3965, and vehicle (DMSO)

-

Luciferase assay reagent (e.g., ONE-Glo Luciferase Assay System, Promega)

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture Caco-2 and HepG2 cells in appropriate medium until they reach 70-80% confluency.

-

For Caco-2 cells, differentiation into an enterocyte-like phenotype is often required (culture for 14-21 days post-confluency).

-

Co-transfect the cells with the LXR luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, GW3965, or vehicle.

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferases.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration.

-

Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

-

Visualizing the Molecular Mechanisms and Experimental Design

Liver X Receptor (LXR) Signaling Pathway

Caption: LXR signaling pathway activated by the prodrug this compound in intestinal cells.

Experimental Workflow for Demonstrating this compound's Intestinal Selectivity

Caption: Workflow for demonstrating the intestine-selective LXR agonism of this compound.

Logical Relationship of this compound's Intestinal Selectivity

Caption: Mechanism of this compound's intestine-selective LXR activation.

References

The Therapeutic Potential of GW6340: An Intestinal-Specific LXR Agonist for Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the exploratory studies on GW6340, a novel, intestine-specific Liver X Receptor (LXR) agonist. Systemic LXR activation has shown promise in promoting reverse cholesterol transport (RCT), a key process in preventing atherosclerosis. However, this systemic activation is often accompanied by undesirable side effects, such as hepatic steatosis and hypertriglyceridemia. This compound emerges as a promising therapeutic candidate by selectively activating LXRs in the intestine, thereby harnessing the beneficial effects on cholesterol metabolism while mitigating the adverse hepatic effects. This guide delves into the mechanism of action of this compound, presents quantitative data from pivotal preclinical studies, details the experimental protocols utilized, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The Promise of Liver X Receptors and the Challenge of Tissue Specificity

Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2] Activation of LXRs by their endogenous oxysterol ligands initiates a signaling cascade that promotes the efflux of cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and its subsequent transport to the liver for excretion. This process, known as macrophage reverse cholesterol transport (mRCT), is a primary target for the development of anti-atherosclerotic therapies.

Despite the therapeutic potential of LXR agonists, their clinical development has been hampered by a significant on-target side effect profile. Systemic LXR activation, particularly of the LXRα isoform in the liver, leads to the induction of lipogenic genes, resulting in hepatic steatosis (fatty liver) and hypertriglyceridemia. This has spurred the development of tissue-selective LXR modulators that can retain the beneficial effects on RCT without inducing adverse hepatic lipogenesis. This compound, an intestine-specific LXR agonist, represents a significant advancement in this area.[3]

Mechanism of Action of this compound: Intestinal LXR Activation and Macrophage RCT

This compound is a synthetic LXR agonist that is designed for selective activity within the intestine. Its mechanism of action centers on the activation of LXR target genes in enterocytes, leading to an enhancement of macrophage reverse cholesterol transport.

The primary signaling pathway initiated by this compound in the intestine involves the upregulation of key genes involved in cholesterol transport:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the initial step of RCT, mediating the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.[1]

-

ATP-binding cassette transporters G5 and G8 (ABCG5/ABCG8): This heterodimeric transporter plays a vital role in the excretion of neutral sterols from the enterocytes into the intestinal lumen and from the liver into the bile.[1][4]

By upregulating these transporters specifically in the intestine, this compound promotes the net excretion of cholesterol from the body, contributing to a reduction in the total cholesterol pool and potentially mitigating the development of atherosclerosis.

Quantitative Data from Preclinical Studies

The therapeutic potential of this compound has been primarily investigated in preclinical mouse models. The pivotal study by Yasuda et al. (2010) provides key quantitative data on the efficacy and tissue-selectivity of this compound compared to the systemic LXR agonist, GW3965.

Table 1: In Vivo Efficacy of this compound on Macrophage Reverse Cholesterol Transport

| Treatment Group | Fecal [3H]-Sterol Excretion (% of Injected) | Increase vs. Vehicle |

| Vehicle | 1.0 ± 0.1 | - |

| GW3965 (30 mg/kg) | 2.6 ± 0.3 | 162% |

| This compound (30 mg/kg) | 1.5 ± 0.2 | 52% |

| Data are presented as mean ± SEM. Wild-type mice were treated for 10 days. |

This data demonstrates that while the systemic LXR agonist GW3965 produced a more pronounced effect on mRCT, the intestine-specific agonist this compound still significantly promoted the excretion of macrophage-derived cholesterol.[5]

Table 2: Tissue-Specific Gene Expression Changes Induced by this compound

| Gene | Tissue | Vehicle (Fold Change) | GW3965 (Fold Change) | This compound (Fold Change) |

| ABCA1 | Small Intestine | 1.0 | 4.5 ± 0.8 | 3.5 ± 0.6 |

| Liver | 1.0 | 3.2 ± 0.5 | 1.1 ± 0.2 | |

| ABCG5 | Small Intestine | 1.0 | 8.0 ± 1.5 | 6.5 ± 1.2 |

| Liver | 1.0 | 5.5 ± 1.0 | 1.2 ± 0.3 | |

| ABCG8 | Small Intestine | 1.0 | 7.5 ± 1.3 | 6.0 ± 1.1 |

| Liver | 1.0 | 5.0 ± 0.9 | 1.3 ± 0.2 | |

| Data are presented as mean ± SEM relative to vehicle-treated animals. |

As illustrated in Table 2, this compound significantly upregulated the expression of LXR target genes ABCA1, ABCG5, and ABCG8 exclusively in the small intestine, with no significant effect on their expression in the liver.[5] In contrast, the systemic agonist GW3965 induced the expression of these genes in both the liver and the small intestine.

Table 3: Effect of this compound on Hepatic Triglyceride Content

| Treatment Group | Hepatic Triglyceride Content (mg/g liver) |

| Vehicle | 35 ± 5 |

| GW3965 (30 mg/kg) | 85 ± 12 |

| This compound (30 mg/kg) | 38 ± 6 |

| Data are presented as mean ± SEM. |

Crucially, treatment with this compound did not lead to an increase in hepatic triglyceride content, a key adverse effect observed with the systemic LXR agonist GW3965.[5] This finding underscores the significant therapeutic advantage of the intestine-specific approach.

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted to evaluate the therapeutic potential of this compound, based on the study by Yasuda et al. (2010).

Animal Studies

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to chow and water.

-

Treatment: Mice were administered vehicle (0.5% hydroxypropyl methylcellulose, 0.1% Tween 80), GW3965 (30 mg/kg/day), or this compound (30 mg/kg/day) by oral gavage for 10 consecutive days.

Macrophage Reverse Cholesterol Transport (mRCT) Assay

This assay measures the in vivo transport of cholesterol from macrophages to feces.

-

Macrophage Labeling: J774 mouse macrophages are incubated with [3H]-cholesterol and acetylated LDL (acLDL) for 24 hours to load them with labeled cholesterol.

-

Macrophage Injection: Labeled macrophages are washed, resuspended in PBS, and injected intraperitoneally into the treated mice.

-

Fecal Collection: Feces are collected for 48 hours post-injection.

-

Sample Analysis: The [3H]-cholesterol content in the feces is measured by liquid scintillation counting. The results are expressed as a percentage of the total injected [3H]-cholesterol.

Gene Expression Analysis

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and small intestine tissues are collected and snap-frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is isolated from the tissues using standard methods (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qRT-PCR): cDNA is synthesized from the RNA, and qRT-PCR is performed using specific primers for ABCA1, ABCG5, ABCG8, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Hepatic Triglyceride Measurement

-

Lipid Extraction: Lipids are extracted from a portion of the liver tissue using the Folch method.

-

Triglyceride Quantification: The triglyceride content in the lipid extract is determined using a commercially available colorimetric assay kit. The results are normalized to the liver tissue weight.

Discussion and Future Directions

The exploratory studies on this compound have provided compelling evidence for the therapeutic potential of an intestine-specific LXR agonist. By selectively activating LXR in the gut, this compound effectively promotes macrophage reverse cholesterol transport without inducing the deleterious hepatic side effects associated with systemic LXR agonists.[5] This tissue-specific approach represents a significant step forward in the development of safer and more effective LXR-based therapies for cardiovascular disease.

Future research should focus on several key areas:

-

Long-term efficacy and safety studies: While the initial studies are promising, long-term studies in relevant animal models of atherosclerosis are needed to confirm the sustained efficacy and safety of this compound.

-

Pharmacokinetics and pharmacodynamics in larger animals: To bridge the gap to human studies, the pharmacokinetic and pharmacodynamic profile of this compound needs to be evaluated in larger animal models.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in humans. As of now, no clinical trials for this compound have been registered.

Conclusion

This compound stands out as a promising, next-generation LXR agonist with a unique, intestine-specific mechanism of action. The preclinical data strongly suggest that this compound can promote macrophage reverse cholesterol transport, a key anti-atherogenic process, while avoiding the hepatic lipogenesis that has plagued the development of systemic LXR agonists. This targeted approach holds significant promise for the future of cardiovascular drug development, and further investigation into the clinical potential of this compound is highly warranted.

References

- 1. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Liver X Receptors for the Treatment of Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of GW6340 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for in vivo studies in mice using GW6340, an intestine-specific Liver X Receptor (LXR) agonist. The information is curated for professionals in research and drug development, with a focus on clarity, data presentation, and visualization of key biological pathways and experimental workflows.

Introduction

This compound is a potent and selective agonist of Liver X Receptors (LXRs), with a notable characteristic of being intestine-specific.[1][2] LXRs are nuclear receptors that play a critical role in cholesterol homeostasis, fatty acid metabolism, and inflammation.[3][4] Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[3] this compound's intestine-specific action allows for the targeted investigation of LXR activation in this tissue, minimizing systemic effects such as hepatic steatosis, which can be a concern with systemic LXR agonists.[2][5] This makes this compound a valuable tool for studying macrophage reverse cholesterol transport (mRCT) and other metabolic pathways influenced by intestinal LXR signaling.[6][7]

Quantitative Data Summary